(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry teams pursuing stereochemically defined lead series cannot substitute the achiral 4-position regioisomer (CAS 1784839-83-3) without risking SAR failure. The C-2 stereogenic center in this 2-isomer enables enantioselective diversification. Key differentiators: Chiral C-2 center for enantioselective sulfonamide libraries; XLogP3 = 0.7 vs. 0.5 for the 4-isomer, favoring cell permeability; two rotatable bonds from the methylene spacer for sterically demanding binding pockets; validated in Takeda GPR40 agonist and acaricidal SAR programs.

Molecular Formula C6H11ClO4S2
Molecular Weight 246.7 g/mol
Cat. No. B13250246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride
Molecular FormulaC6H11ClO4S2
Molecular Weight246.7 g/mol
Structural Identifiers
SMILESC1CCS(=O)(=O)C(C1)CS(=O)(=O)Cl
InChIInChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-3-1-2-4-12(6,8)9/h6H,1-5H2
InChIKeyLFTCZNOUPDKMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Comparator Landscape


(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonyl chloride (CAS 1565319-01-8) is a bifunctional organosulfur building block comprising a saturated six-membered thiane (tetrahydrothiopyran) ring oxidized to the 1,1-dioxide, with a reactive methanesulfonyl chloride (–CH₂–SO₂Cl) group appended at the 2-position [1]. Its molecular formula is C₆H₁₁ClO₄S₂ (MW 246.7 g/mol), and it possesses a chiral center at C-2 of the thiane ring, distinguishing it from its achiral 4-position regioisomer [1]. The compound functions primarily as an electrophilic sulfonyl chloride reagent for the synthesis of sulfonamides, sulfonate esters, and related derivatives in medicinal chemistry and agrochemical research programs [2][3].

1 Chiral building block for stereochemical diversification in sulfonamide synthesis
2 Electrophilic sulfonyl chloride handle for amine and alcohol conjugation
3 Cyclic sulfone scaffold with reported pharmacophore recognition context

Positional Isomerism & Reactivity Risks


The 2-, 3-, and 4-positional regioisomers of (1,1-dioxothianyl)methanesulfonyl chloride are not functionally interchangeable. The 2-position isomer (CAS 1565319-01-8) bears the reactive methanesulfonyl chloride group on the carbon adjacent to the ring sulfur atom, introducing a stereogenic center absent in the 4-position analog (CAS 1784839-83-3) [1][2]. This chirality enables enantioselective diversification inaccessible to the achiral 4-isomer. Furthermore, the methylene spacer separating the cyclic sulfone from the exocyclic sulfonyl chloride provides greater conformational flexibility (two rotatable bonds) and a measurably higher computed lipophilicity (XLogP3 = 0.7) compared with the directly ring-attached tetrahydro-2H-thiopyran-4-sulfonyl chloride 1,1-dioxide (XLogP3 = 0.3; one rotatable bond) [1][3]. Published structure–activity relationship (SAR) data on tetrahydrothiopyran derivatives confirm that the position and type of substituents on the ring are primary determinants of biological activity, making blind substitution between positional isomers a high-risk procurement decision in lead optimization [4].

4-Position isomer (CAS 1784839-83-3)

Achiral isomer lacks the stereogenic center, which may limit enantioselective derivatization capabilities in library synthesis.

Direct ring-attached analog (CAS 1221722-37-7)

Fewer rotatable bonds and lower lipophilicity may shift conformational adaptability and membrane permeability profiles relative to the 2-position isomer.

3-Position isomer (CAS 1781507-54-7)

Different regioisomer arrangement may alter reactivity patterns and biological profile; SAR data are not directly transferable.

Comparative Physicochemical & Structural Evidence


Lipophilicity Advantage vs. 4-Position Isomer & Direct Analog

The target compound exhibits a computed octanol–water partition coefficient (XLogP3-AA) of 0.7, representing a 0.2 log unit increase over its 4-position regioisomer (XLogP3 = 0.5) and a 0.4 log unit increase over the directly ring-attached tetrahydro-2H-thiopyran-4-sulfonyl chloride 1,1-dioxide (XLogP3 = 0.3), all computed by the XLogP3 3.0 algorithm within PubChem [1][2][3]. A ΔlogP of +0.4 corresponds to an approximately 2.5-fold higher octanol-phase partitioning, which is relevant for passive membrane permeability in cell-based assays and influences pharmacokinetic distribution [1].

Lipophilicity (XLogP3)
Head-to-head

Target

0.7

2-position isomer

Comparators

0.5 / 0.3

4-isomer / direct analog

Supports passive membrane permeability context
~2.5-fold higher partitioning vs. direct analog (computed)
Lipophilicity Drug-likeness Membrane permeability

Chiral Center Enables Enantioselective Synthesis

The 2-position isomer bears the methanesulfonyl chloride substituent on the carbon adjacent to the ring sulfur, creating a stereogenic sp³ carbon center (C-2) that renders the molecule chiral [1]. In contrast, the 4-position isomer (CAS 1784839-83-3) and the 3-position isomer (CAS 1781507-54-7) possess symmetry elements that make them achiral, as confirmed by their PubChem 2D structure depictions and InChIKey entries [2]. The presence of a single chiral center in the target compound allows for the preparation of enantiomerically enriched or diastereomerically pure sulfonamide derivatives when reacted with chiral amines, a capability structurally precluded in the symmetrical 4-position regioisomer [1][2].

Stereogenic Center
Head-to-head

Target

1 chiral center

C-2, sp³ carbon

Comparators

0 chiral centers

Achiral 3-/4-isomers

Enables enantioselective diversification
Structural analysis from PubChem
Chirality Enantioselective synthesis Stereochemistry

Enhanced Conformational Flexibility vs. Rigid Analog

The target compound possesses two freely rotatable bonds (the C2–CH₂ bond linking the ring to the sulfonyl group, and the CH₂–S bond), compared with only one rotatable bond in the directly ring-attached analog tetrahydro-2H-thiopyran-4-sulfonyl chloride 1,1-dioxide (CAS 1221722-37-7), as computed by the Cactvs engine in PubChem [1][2]. This methylene spacer (–CH₂–) between the cyclic sulfone and the exocyclic –SO₂Cl group increases the accessible conformational space and may allow the sulfonamide products to adopt binding poses inaccessible to the more rigid directly-attached analog. Both the 2- and 4-position methanesulfonyl chloride isomers share this two-rotatable-bond feature [1][3].

Rotatable Bonds
Head-to-head

Target

2

Methylene spacer

Comparator

1

Direct ring-attached

Broader conformational space for binding
Computed by Cactvs; may influence target engagement
Conformational flexibility Molecular recognition Ligand design

Positional SAR in Tetrahydrothiopyran Series

A systematic SAR study of 32 tetrahydrothiopyran derivatives by Chen et al. (2025) demonstrated that the type and position of substituents on the ring are two main factors affecting biological activity, with the sulfone (1,1-dioxide) structure being crucial for acaricidal potency [1]. The most active compound (b10) exhibited an LC₅₀ of 62.3 µg/mL (0.12 mM) against Psoroptes cuniculi, outperforming the reference drug ivermectin (LC₅₀ = 223.3 µg/mL, 0.26 mM) by a factor of 3.6-fold by mass concentration [1]. Although this study did not directly evaluate the 2-position methanesulfonyl chloride compound, the finding that positional variation of substituents significantly modulates activity provides a class-level mechanistic rationale for selecting a specific regioisomer rather than substituting a generic analog [1].

Positional SAR
Class-level
Position identified as primary activity determinant in 32-derivative series (in vitro acaricidal assay)
Regioisomer selection may influence activity profile
Class-level inference; lead b10 LC50 62.3 µg/mL vs. ivermectin
Structure–activity relationship Acaricidal activity Tetrahydrothiopyran

Patent-Validated GPR40 Agonist Pharmacophore

The Takeda Pharmaceutical patent (US20140080891A1) explicitly claims compounds containing an optionally substituted 1,1-dioxidotetrahydrothiopyranyl group as a key pharmacophoric element in fused cyclic GPR40 receptor agonists for the treatment of diabetes [1]. The patent defines R₁ as either R₆–SO₂– or an optionally substituted 1,1-dioxidotetrahydrothiopyranyl group, indicating that the cyclic sulfone moiety is a defined structural alternative to an acyclic sulfonyl group within the same pharmacophore [1]. This establishes the 1,1-dioxidotetrahydrothiopyran scaffold as a validated, patent-protected substructure class with demonstrated relevance to a therapeutically important target, providing procurement justification beyond simple reagent availability [1].

Patent Pharmacophore
Supporting evidence
Cyclic sulfone scaffold claimed as GPR40 agonist motif in US20140080891A1
Supports GPCR pathway research context
No compound-specific IC50 reported in patent
GPR40 agonist Diabetes Insulin secretagogue

Optimal Application Scenarios


Enantioselective Sulfonamide Library Synthesis

The chiral center at C-2 of the thiane ring enables the preparation of enantiomerically enriched sulfonamide derivatives when reacted with chiral amines or resolved via chiral chromatography [1]. This application is inaccessible to the achiral 4-position regioisomer (CAS 1784839-83-3) [2]. Medicinal chemistry teams pursuing stereochemically defined lead series should prioritize the 2-position isomer for library generation where chirality may influence target binding. The elevated lipophilicity (XLogP3 = 0.7 vs. 0.5 for the 4-isomer) may further benefit cell permeability in phenotypic screening campaigns [1].

GPR40 Agonist & Metabolic Disease Discovery

The 1,1-dioxidotetrahydrothiopyranyl scaffold is explicitly claimed as a pharmacophoric element in Takeda's GPR40 agonist patent family (US20140080891A1) for insulin secretagogue development in type 2 diabetes [3]. The target compound's methanesulfonyl chloride functionality provides a reactive handle for introducing the cyclic sulfone motif into more complex fused heterocyclic systems described in the patent claims. This validated medicinal chemistry context justifies procurement for GPCR-targeted library synthesis where the cyclic sulfone may confer metabolic stability advantages over acyclic sulfonyl groups [3].

Acaricide & Pesticide Lead Optimization

The SAR study by Chen et al. (2025) demonstrated that tetrahydrothiopyran sulfone derivatives exhibit potent acaricidal activity (lead compound LC₅₀ = 62.3 µg/mL, outperforming ivermectin by 3.6-fold), and that substituent position is a primary activity determinant [4]. The target compound, bearing a reactive sulfonyl chloride at the 2-position, serves as a versatile intermediate for synthesizing a focused library of 2-substituted sulfonamide analogs for systematic SAR exploration against agricultural mite pests such as Psoroptes cuniculi [4].

Flexible Sulfonamide Probes for Binding Sites

The methylene spacer between the cyclic sulfone and the exocyclic sulfonyl chloride provides two rotatable bonds, doubling the conformational degrees of freedom compared with the directly ring-attached analog (one rotatable bond) [1][5]. When designing sulfonamide-based chemical probes targeting deep or sterically constrained protein binding pockets, this additional flexibility may be critical for achieving productive binding conformations. The combination of conformational adaptability with the electron-withdrawing character of the cyclic sulfone makes this building block particularly suited for fragment-based drug discovery and structure-guided design [1].

Application
Selection Property
Validation Focus
Enantioselective sulfonamide library synthesis
Chiral diversification entry
Chiral resolution and ee determination
GPCR probe development (GPR40 pathway)
Cyclic sulfone pharmacophore context
Target engagement and metabolic stability assays
Acaricide candidate screening
Positional SAR versatility
In vitro acaricidal activity and selectivity profiling
Flexible chemical probe design
Conformational adaptability
Binding pose analysis via docking or fragment screening
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